Antimycobacterial agent-6

Mycobacterium tuberculosis DprE1 inhibition Fluoroquinolone resistance

Antimycobacterial agent-6 (designated compound is a synthetic nitroquinolone derivative that acts as a covalent inhibitor of decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1), an essential enzyme in Mycobacterium tuberculosis (Mtb) cell wall arabinogalactan biosynthesis. It was developed via a scaffold-hopping strategy from the benzothiazinone clinical candidate PBTZ169, featuring a quinolone nucleus with a nitro group positioned to interact with the Cys387 residue in the DprE1 active site.

Molecular Formula C20H15F6N3O4
Molecular Weight 475.3 g/mol
Cat. No. B12398415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimycobacterial agent-6
Molecular FormulaC20H15F6N3O4
Molecular Weight475.3 g/mol
Structural Identifiers
SMILESC1C(C(=O)C2=C(N1)C(=CC(=C2)C(F)(F)F)[N+](=O)[O-])C(=O)NCCC3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C20H15F6N3O4/c21-19(22,23)11-3-1-10(2-4-11)5-6-27-18(31)14-9-28-16-13(17(14)30)7-12(20(24,25)26)8-15(16)29(32)33/h1-4,7-8,14,28H,5-6,9H2,(H,27,31)
InChIKeyJOWRMUWMWOOWSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antimycobacterial Agent-6: A Potent DprE1 Inhibitor for Tuberculosis Research


Antimycobacterial agent-6 (designated compound 25) is a synthetic nitroquinolone derivative that acts as a covalent inhibitor of decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1), an essential enzyme in Mycobacterium tuberculosis (Mtb) cell wall arabinogalactan biosynthesis [1]. It was developed via a scaffold-hopping strategy from the benzothiazinone clinical candidate PBTZ169, featuring a quinolone nucleus with a nitro group positioned to interact with the Cys387 residue in the DprE1 active site [2]. The compound exhibits sub-micromolar in vitro potency against both wild-type and fluoroquinolone-resistant Mtb strains [1].

Why In-Class DprE1 Inhibitors Cannot Be Freely Substituted for Antimycobacterial Agent-6


Although multiple DprE1 inhibitors are under investigation, their resistance profiles, potency against specific mutant strains, and physicochemical properties differ substantially. Antimycobacterial agent-6 maintains sub-micromolar activity against the DprE1 P116S mutant strain where some benzothiazinones show reduced efficacy, and its quinolone scaffold confers a distinct covalent binding mode compared to non-covalent DprE1 inhibitors [1]. Substitution with a generic DprE1 inhibitor without verifying activity against relevant resistant strains can lead to experimental failure in models harboring clinically observed mutations [2].

Quantitative Differentiation Evidence for Antimycobacterial Agent-6 Against Comparators


Sub-Micromolar Potency Against Wild-Type and Fluoroquinolone-Resistant Mtb Strains

Antimycobacterial agent-6 exhibits sub-micromolar MIC90 values of 0.9 μM against wild-type Mtb H37Rv and a fluoroquinolone-resistant (MoxR) strain, with even greater potency (0.5 μM) against the DprE1-P116S mutant. In the same study, PBTZ169 showed MIC90 <0.244 μM against H37Rv, while six nitroquinolone analogs achieved sub-micromolar activity below this threshold [1].

Mycobacterium tuberculosis DprE1 inhibition Fluoroquinolone resistance

Covalent DprE1 Binding and C387S Mutant Resistance Profile

Antimycobacterial agent-6 acts as a covalent inhibitor of DprE1, with the nitro group positioned near Cys387 in the active site. It shows a significant reduction in activity against the DprE1 C387S mutant, consistent with a covalent mechanism involving this residue. In contrast, non-covalent DprE1 inhibitors such as TCA1 derivatives do not show this C387S-dependent resistance profile [1][2].

DprE1 Covalent inhibition Drug resistance

Moderate Metabolic Stability in Human Liver Microsomes

Antimycobacterial agent-6 demonstrated moderate metabolic stability in human liver microsomes, with 65% of parent compound remaining after 30 minutes of incubation. In comparison, PBTZ169 exhibited higher metabolic stability under similar conditions, while other nitroquinolone analogs in the series showed variable stability [1].

ADME Metabolic stability Pharmacokinetics

Molecular Properties: ClogP 2.7 and MW 399 Da

Antimycobacterial agent-6 has a calculated logP (ClogP) of 2.7 and a molecular weight of 399 Da. These values fall within favorable ranges for oral bioavailability according to Lipinski's rule of five. In comparison, PBTZ169 has a higher ClogP (~3.5) and a larger molecular weight (~450 Da), while BTZ043 has a ClogP of ~3.0 and MW ~430 Da [1][2].

Physicochemical properties Lipophilicity Drug-likeness

Optimal Research and Industrial Applications for Antimycobacterial Agent-6


In Vitro Studies of DprE1 Covalent Inhibition and Resistance Mechanisms

Use Antimycobacterial agent-6 as a tool compound to investigate covalent DprE1 inhibition and the role of Cys387 in resistance. Its distinct resistance profile against C387S mutants, combined with retained activity against P116S mutants, makes it valuable for dissecting structure-activity relationships and resistance mechanisms in Mtb [1].

Screening Against Fluoroquinolone-Resistant Mtb Panels

Employ Antimycobacterial agent-6 in susceptibility testing of clinical Mtb isolates with documented fluoroquinolone resistance. Its sub-micromolar activity against MoxR strains and DprE1-P116S mutants supports its utility in profiling drug-resistant TB strains [1].

Comparative ADME and Pharmacokinetic Profiling

Incorporate Antimycobacterial agent-6 into comparative ADME panels alongside other DprE1 inhibitors (e.g., PBTZ169, BTZ043) to evaluate how scaffold differences impact metabolic stability, solubility, and permeability. Its moderate microsomal stability and lower ClogP provide a benchmark for optimizing pharmacokinetic properties in nitroquinolone series [1].

Medicinal Chemistry Lead Optimization Campaigns

Utilize Antimycobacterial agent-6 as a starting point for structure-based optimization of nitroquinolone DprE1 inhibitors. Its sub-micromolar potency against resistant strains and favorable molecular properties (MW 399 Da, ClogP 2.7) offer a balanced profile for further chemical modification to enhance potency and metabolic stability [1].

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